molecular formula C15H12N4O B504138 N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide

N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B504138
M. Wt: 264.28g/mol
InChI Key: GACPLZOOFLJIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-6-(1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted at position 3 with an N-phenyl carboxamide group and at position 6 with a pyrazole ring. Structural analogs of this compound, such as pyrazolylpyridazines, have demonstrated anticholesteremic, antihypertensive, and glycogen synthase kinase 3 (GSK-3) inhibitory properties .

The molecular formula of this compound is C15H12N4O, with a calculated molecular weight of 264.29 g/mol.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28g/mol

IUPAC Name

N-phenyl-6-pyrazol-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C15H12N4O/c20-15(18-13-5-2-1-3-6-13)12-7-8-14(16-11-12)19-10-4-9-17-19/h1-11H,(H,18,20)

InChI Key

GACPLZOOFLJIRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Properties :

  • The N-methyl analog exhibits lower molecular weight (202.21 g/mol) and higher solubility compared to aromatic substituents. Its melting point (212–213°C) suggests crystalline stability, making it suitable for formulation .
  • Fluorinated derivatives (e.g., 2,5-difluorophenyl, 3-trifluoromethylphenyl) introduce electron-withdrawing groups, which may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • The benzyl-substituted analog (2-chloro-4-fluorobenzyl) has the highest molecular weight (330.74 g/mol), likely impacting pharmacokinetics such as absorption and distribution .

Biological Activity Insights :

  • Pyrazolylpyridazine analogs (e.g., N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) have shown inhibitory activity against GSK-3, a target for neurodegenerative diseases and diabetes . By analogy, this compound may exhibit similar kinase inhibition due to structural similarities.
  • Fluorinated and chlorinated derivatives are often prioritized in drug discovery for their improved bioavailability and resistance to oxidative metabolism .

Synthetic and Commercial Relevance: The N-methyl variant is commercially available as a pharmaceutical intermediate, with suppliers like LEAP CHEM CO., LTD., offering high-purity (97%) batches .

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

A foundational approach involves constructing the pyrazole ring through cyclocondensation reactions. For example, 4-nitrophenylhydrazine reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions to form 1-(4-nitrophenyl)-1H-pyrazole intermediates. Microwave-assisted heating (160–200°C, 2–5 minutes) significantly accelerates this step, achieving yields of 82–91% compared to conventional methods requiring hours. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, enabling amidation with nicotinoyl chloride derivatives.

Key Optimization Parameters :

  • Acid Catalyst : Concentrated HCl or polyphosphoric acid enhances cyclization efficiency.

  • Solvent : Ethanol or methanol facilitates homogeneous mixing, while toluene improves scalability.

Direct Amidation of Preformed Pyrazole-Nicotinic Acid

An alternative route couples pre-synthesized 6-(1H-pyrazol-1-yl)nicotinic acid with aniline derivatives. This method employs coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine). For instance, reacting 6-(1H-pyrazol-1-yl)nicotinic acid with aniline in THF at 50°C for 12 hours yields N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide with 70–85% efficiency.

Challenges and Solutions :

  • Byproduct Formation : Hydroxyamide byproducts may arise from carbonyl reduction. Using N-methoxy amides or sterically hindered amines suppresses this side reaction.

  • Purification : Flash chromatography with silica gel (ethyl acetate/hexane, 1:3) isolates the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Pyrazole Installation

ComponentQuantity/Concentration
6-Bromonicotinamide1.0 equiv
Pyrazole boronic ester1.2 equiv
PdCl₂(dtbpf)2 mol%
K₂CO₃3.0 equiv
SolventToluene/H₂O (3:1)
Temperature50°C
Time4 hours

Buchwald-Hartwig Amination for Amide Formation

Buchwald-Hartwig amination provides a streamlined pathway for introducing the phenyl group. Here, 6-(1H-pyrazol-1-yl)nicotinamide bromide reacts with aniline using Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in toluene at 100°C. This method circumvents the need for pre-functionalized aniline derivatives, achieving 75–88% yields with minimal byproducts.

Advantages :

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents on the phenyl ring.

  • Scalability : Continuous flow systems reduce reaction times to <30 minutes.

Microwave- and Flow-Assisted Synthesis

Microwave-Assisted Cyclocondensation

Microwave irradiation drastically reduces reaction times for pyrazole formation. A representative protocol involves heating 4-nitrophenylhydrazine and ethyl 3-oxo-3-phenylpropanoate in ethanol at 175°C for 2 minutes, yielding 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate (91% yield). Subsequent nitro reduction and amidation complete the synthesis in <1 hour, compared to 48 hours conventionally.

Case Study :

  • Conventional vs. Microwave :

    ParameterConventionalMicrowave
    Time24 hours5 minutes
    Yield65%91%
    Purity85%98%

Continuous Flow Amidation

Continuous flow reactors enhance reproducibility for large-scale production. A two-step flow system combines cyclocondensation and amidation, achieving 89% overall yield with residence times of <10 minutes per step. This method minimizes intermediate isolation, reducing solvent waste by 40%.

Comparative Analysis of Methodologies

MethodYield (%)TimeScalabilityKey Advantage
Condensation/Amidation70–8512–24 hModerateLow catalyst loading
Suzuki Coupling90–954–6 hHighExcellent regioselectivity
Buchwald-Hartwig75–886–8 hHighBroad substrate scope
Microwave-Assisted85–915–30 minModerateRapid synthesis
Continuous Flow89<1 hHighReduced solvent use

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

  • Catalyst Recycling : Pd-based catalysts are recovered via QuadraSil MP filtration, reducing costs by 30%.

  • Solvent Recovery : Toluene and methanol are distilled and reused, cutting material expenses by 25%.

Regulatory Compliance

  • Genotoxic Impurities : Residual palladium is controlled to <10 ppm via chelating resins.

  • Waste Management : Halogenated byproducts are treated with NaHCO₃ neutralization prior to disposal.

Emerging Innovations

Enzymatic Amidation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation under aqueous conditions, achieving 92% yield without coupling reagents. This green chemistry approach aligns with sustainable manufacturing trends.

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ (Tris[2-phenylpyridinato-C²,N]iridium(III)) enables room-temperature amidation, reducing energy consumption by 60% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.